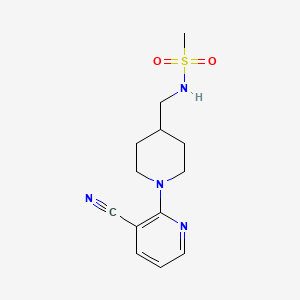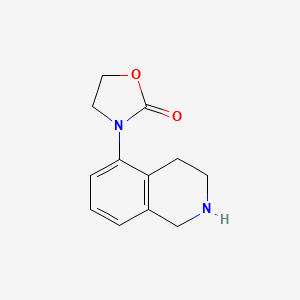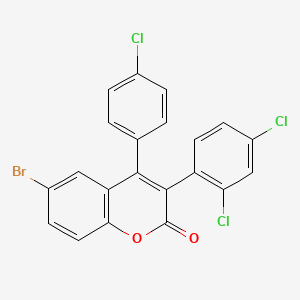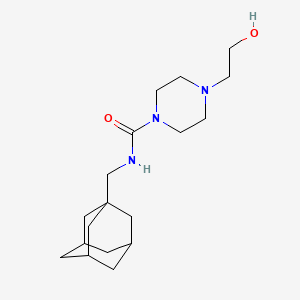![molecular formula C11H13NOSi B2732585 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde CAS No. 183438-94-0](/img/structure/B2732585.png)
6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Trimethylsilyl)ethynyl)picolinaldehyde is a chemical compound with the molecular formula C11H13NOSi and a molecular weight of 203.316 . It is intended for research use only.
Synthesis Analysis
The synthesis of compounds similar to 6-((Trimethylsilyl)ethynyl)picolinaldehyde often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds . Trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Molecular Structure Analysis
The trimethylsilyl group in 6-((Trimethylsilyl)ethynyl)picolinaldehyde consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Scientific Research Applications
Regiospecific Synthesis of Isoquinoline Alkaloids
A study demonstrated the effectiveness of the trimethylsilyl group as an activating group for ipso attack in the Pictet-Spengler reaction. This control of regiochemistry was pivotal in synthesizing tetrahydroisoquinoline, highlighting the critical role of silylated compounds in the regiospecific synthesis of complex alkaloids (R. Miller & T. Tsang, 1988).
Synthesis of Trans and Cis-tetrahydropyrazinoisoquinolinediones
Another research focused on the synthesis of N-methoxyalkyl derivatives through the addition of aldehyde dimethyl acetals to O-trimethylsilyl derivatives, employing a Pictet–Spengler-type reaction. This work underlines the utility of trimethylsilyl derivatives in synthesizing compounds with potential antitumor applications (Juan F González, E. D. L. Cuesta, & C. Avendaño, 2003).
Palladium-catalyzed Iminoannulation
Research on the annulation of internal acetylenes has yielded a variety of substituted heterocycles, showcasing the broad applicability of trimethylsilyl-substituted alkynes in synthesizing isoquinolines and pyridines. This methodology underscores the versatility of silylated alkynes in palladium-catalyzed reactions (K. R. Roesch, Haiming Zhang, & R. Larock, 2001).
Cyclization of o-(trimethylsilylethynyl)styrenes
The study on cyclization reactions of o-(trimethylsilylethynyl)styrenes with diisobutylaluminum hydride (DIBAL-H) to form 2-trimethylsilyl-1H-indenes highlights the synthetic utility of trimethylsilyl groups in cyclization mechanisms, paving the way for efficient synthesis of indenes (H. Kinoshita, Nobuyoshi Hirai, & Katsukiyo Miura, 2014).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
A study has shown that a well-known fluorophore, namely 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase . This suggests potential future directions for the use of 6-((Trimethylsilyl)ethynyl)picolinaldehyde in similar applications.
Properties
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-7-10-5-4-6-11(9-13)12-10/h4-6,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHVXKVLLARWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2732505.png)



![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)
![4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2732511.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2732515.png)

![2-(2,4-Dichlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2732520.png)
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2732521.png)
![2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2732523.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2732524.png)

